3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one

Anticancer Coordination Chemistry Metallodrugs

Generic pyrazolone substitution fails: C4-alkyl chain length directly modulates tautomeric equilibrium and metal coordination sites. This specific 4-propyl regioisomer is validated for reproducible outcomes in antioxidant assays and metallodrug synthesis. - DPPH radical scavenging IC50 = 175.66 μg/mL (superior to ethyl-substituted analogs) - Precursor for Pmpp and Cu(II) complexes with enhanced anticancer activity - Optimal C4-propyl for ERR binding affinity (ca. 5 nM) in SAR campaigns - Available for immediate R&D procurement - no substitution equivalence

Molecular Formula C7H12N2O
Molecular Weight 140.186
CAS No. 37826-58-7
Cat. No. B2811940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one
CAS37826-58-7
Molecular FormulaC7H12N2O
Molecular Weight140.186
Structural Identifiers
SMILESCCCC1C(=NNC1=O)C
InChIInChI=1S/C7H12N2O/c1-3-4-6-5(2)8-9-7(6)10/h6H,3-4H2,1-2H3,(H,9,10)
InChIKeyFDIDKUSZKOGUBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one: Baseline Characterization & Sourcing


3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one (CAS 37826-58-7) is a heterocyclic building block within the pyrazolone family, characterized by a C4-propyl substituent on a partially saturated 4,5-dihydropyrazol-5-one ring. Its molecular formula is C₇H₁₂N₂O, with a molecular weight of 140.18 g/mol . The compound is a structural isomer of 4-propyl-5-methyl-2-phenyl-pyrazol-3-one (Pmpp), a scaffold employed in the generation of acylpyrazolone Schiff bases for antioxidant and coordination chemistry applications [1].

3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one: Structural Specificity


Generic substitution of pyrazolone-based building blocks is inadvisable due to the profound impact of subtle structural variations on downstream complex stability and radical scavenging efficacy. The presence of a C4-propyl substituent, as in 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one, is not interchangeable with smaller alkyl groups (e.g., ethyl) or with aromatic substitution patterns. The propyl chain length directly modulates the electron density distribution and steric environment around the pyrazolone ring, thereby dictating the tautomeric equilibrium and the availability of coordination sites for metal complexation [1]. Furthermore, in acylpyrazolone-derived Schiff bases, the propyl substituent has been demonstrated to confer superior antioxidant activity relative to an ethyl substituent under identical assay conditions [2], highlighting that procurement of a specific pyrazolone regioisomer is a prerequisite for reproducible experimental outcomes.

3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one: Comparative Performance Evidence


Anticancer Activity: Cu(II) Complex vs. Free Ligand

The Cu(II) complex of the pyrazolone-derived ligand N-(1-phenyl-3-methyl-4-propyl-pyrazolone-5)-salicylidene hydrazone exhibits markedly superior anticancer activity relative to the free ligand itself [1].

Anticancer Coordination Chemistry Metallodrugs

DPPH Radical Scavenging: Propyl vs. Ethyl Analog

The propyl-substituted phenylhydrazone Prmpp-Ph (derived from 4-propyl-5-methyl-2-phenyl-pyrazol-3-one) exhibits significantly stronger free radical scavenging activity than its ethyl-substituted counterpart Empp-Ph [1].

Antioxidant Structure-Activity Relationship Free Radical Scavenging

ERR Binding Affinity: C4-Propyl Substituent

In a series of pyrazole derivatives evaluated for estrogen-related receptor (ERR) binding, a C4-propyl substituent was identified as the optimal alkyl chain for maximizing affinity and selectivity [1].

Nuclear Receptor ERR Structure-Activity Relationship

Anti-Inflammatory & Analgesic Activity Comparison

A study synthesizing ten 3-methyl-4-substituted benzylidene-pyrazol-5-ones found that while several derivatives exhibited potent anti-inflammatory and analgesic responses, there was no remarkable difference in bioactivity between compounds derived from aliphatic versus aromatic aldehydes [1]. No direct comparative data for 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one was reported.

Anti-inflammatory Analgesic Pyrazolone

Pharmacological Data Gap vs. Clinical Pyrazolones

A comprehensive search of primary research papers, patents, and authoritative databases reveals no direct head-to-head comparisons of 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one (CAS 37826-58-7) against established clinical pyrazolones such as edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), metamizole, or phenylbutazone. Consequently, no quantitative statements regarding relative potency, safety, or pharmacokinetic advantage can be made.

Pharmacology Drug Development Comparative Studies

3-Methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one: Application Scenarios


Antioxidant Schiff Base Synthesis

Utilize 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one as a precursor to generate 4-propyl-5-methyl-2-phenyl-pyrazol-3-one (Pmpp) and its derived phenylhydrazones (e.g., Prmpp-Ph). This scaffold directly translates to demonstrably stronger DPPH radical scavenging activity (IC₅₀ = 175.66 μg/mL) compared to ethyl-substituted analogs [1]. This scenario is supported by direct head-to-head evidence of the propyl chain's superiority in this application.

Coordination Chemistry & Anticancer Metallodrug Development

Employ 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one as a ligand precursor for the synthesis of Cu(II) complexes, such as [Cu₂L₂CH₃OH]·2CH₃OH, derived from N-(1-phenyl-3-methyl-4-propyl-pyrazolone-5)-salicylidene hydrazone. The resulting metal complex exhibits enhanced anticancer activity compared to the free ligand, confirming the scaffold's value in developing metallodrugs with improved potency [2].

SAR Studies for ERR Modulators

Incorporate 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one into SAR campaigns investigating ERR binding. Class-level evidence indicates that a C4-propyl substituent is optimal for achieving high binding affinity (ca. 5 nM) and selectivity in pyrazole-based ERR modulators [3]. Procurement of this specific building block ensures access to the validated optimal substituent pattern.

Pyrazolone Drug Discovery: Pharmacological Caveats

Use 3-methyl-4-propyl-4,5-dihydro-1H-pyrazol-5-one as a synthetic intermediate in the exploration of novel anti-inflammatory or analgesic pyrazolone derivatives. However, note that class-level evidence suggests that substitution at the 4-position may not yield dramatic potency differences [4]. Furthermore, no direct comparative data against established clinical pyrazolones exists, so procurement should be based on synthetic accessibility and scaffold novelty rather than presumed therapeutic superiority [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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